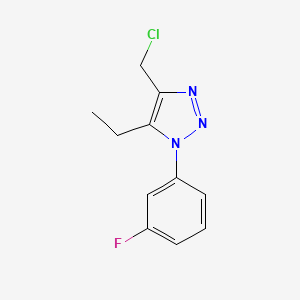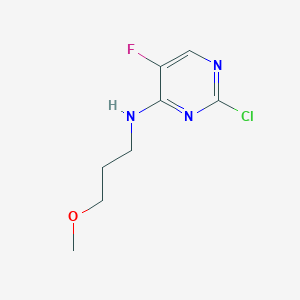
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
The compound “4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chloromethyl group, an ethyl group, and a 4-fluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cycloaddition reactions . For instance, 1,2,3-triazoles can be synthesized from azides and alkynes in a reaction known as the Huisgen cycloaddition .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its electronegativity .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazoles, including "4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole," are crucial for developing new drugs due to their wide range of biological activities. They have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for numerous modifications, contributing to the synthesis of compounds with enhanced efficacy and specificity for various biological targets (Ferreira et al., 2013).
Synthetic Routes and Chemical Transformations
Research has focused on developing novel synthetic routes for 1,2,3-triazoles, highlighting their role in drug discovery and pharmaceutical chemistry. The azide-alkyne cycloaddition reaction, a cornerstone of click chemistry, is particularly notable for synthesizing 1,2,3-triazoles, including derivatives of "4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole." These routes offer advantages in terms of efficiency, selectivity, and environmental friendliness, which are crucial for sustainable chemistry practices (Kaushik et al., 2019).
Biological Applications and Mechanisms of Action
The antibacterial activity of triazole derivatives, especially against resistant strains like MRSA, is of significant interest. Triazoles act as inhibitors of several key bacterial enzymes, showcasing their potential as novel antibacterial agents. Their ability to inhibit DNA gyrase, topoisomerase IV, and other critical proteins underscores their role in addressing antibiotic resistance (Li & Zhang, 2021).
Advancements in Eco-friendly Synthesis
The development of eco-friendly synthetic methods for triazoles, such as those based on copper-catalyzed azide-alkyne cycloadditions (CuAAC), is crucial. These methods emphasize green chemistry principles, including the use of renewable resources, reduction of waste, and energy efficiency. The research in this area aims to make the synthesis of triazole derivatives more sustainable and environmentally friendly (de Souza et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSMSFYRILYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)

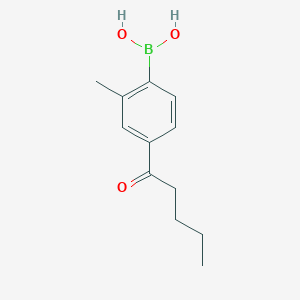


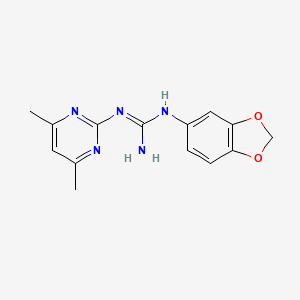
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
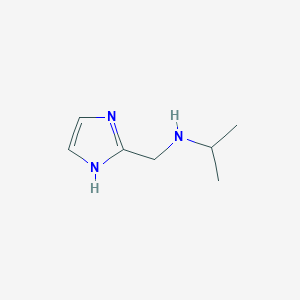
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
